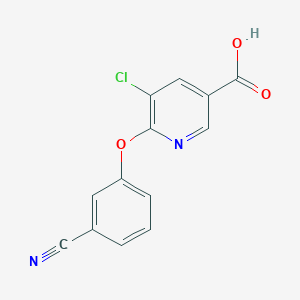

5-Chloro-6-(3-cyanophenoxy)nicotinic acid

Description

Contextualization of Nicotinic Acid Derivatives in Contemporary Chemical Biology Research

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental organic compound vital for numerous biological processes. researchgate.net Beyond its nutritional significance, the nicotinic acid scaffold serves as a versatile platform for the development of a wide array of synthetic derivatives with diverse pharmacological and biological activities. In contemporary chemical biology, these derivatives are investigated for their potential as therapeutic agents and specialized chemicals.

Researchers have successfully synthesized and evaluated nicotinic acid derivatives for a range of applications, including:

Anticancer Agents: Certain nicotinic acid derivatives have shown promising cytotoxic activity against various cancer cell lines. nih.govnih.gov

Anti-inflammatory Agents: Novel nicotinic acid derivatives have been developed as potential anti-inflammatory drugs with improved safety profiles. nih.gov

Antimicrobial and Antifungal Agents: The modification of the nicotinic acid structure has led to the discovery of compounds with significant antibacterial and antifungal properties. mdpi.com

Herbicides: Chlorinated derivatives of nicotinic acid are key intermediates in the production of commercial herbicides. chemicalbook.comwikipedia.org

Hypoxia-Inducible Factor (HIF)-1α Inhibitors: Analogues of nicotinic acid have been identified as potent inhibitors of HIF-1α, a key target in cancer therapy. nih.gov

The broad spectrum of biological activities associated with nicotinic acid derivatives underscores the importance of this class of compounds in modern drug discovery and development.

Rationale for Academic Investigation into 5-Chloro-6-(3-cyanophenoxy)nicotinic Acid

Although direct studies on this compound are not readily found, the rationale for its academic investigation can be inferred from the known properties of its constituent chemical motifs.

Chlorinated Nicotinic Acid Core: The presence of a chlorine atom on the pyridine (B92270) ring is a common feature in many biologically active compounds. Chlorination can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to enhanced biological activity. For instance, 2-chloronicotinic acid is a crucial intermediate in the synthesis of various pharmaceuticals and herbicides. chemicalbook.comwikipedia.org The "5-chloro" substitution pattern, as seen in 5-chloronicotinic acid, is also utilized in the development of novel chemical entities. chemicalbook.com

Phenoxy Substituent: The aryloxy linkage, in this case, a phenoxy group, is a structural element found in numerous drugs and agrochemicals. The introduction of a phenoxy group can influence a molecule's binding affinity to biological targets and its pharmacokinetic properties. The synthesis of aryloxyacetylamino-nicotinic acid analogues has been explored for their potential as HIF-1α inhibitors. nih.gov

Cyano Group: The nitrile (cyano) group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can contribute to the molecule's polarity and metabolic profile. nih.gov The presence of a nitrile on the phenoxy ring, creating a cyanophenoxy moiety, introduces a specific electronic and steric profile that could lead to novel biological interactions. The nitrile group is a feature of many approved pharmaceuticals. nih.gov

The combination of these three structural features in a single molecule suggests that this compound could be a candidate for investigation in various fields, particularly in the search for new therapeutic agents or agrochemicals.

Scope and Objectives of Scholarly Inquiry on this compound

While specific research objectives for this compound have not been published, a hypothetical scholarly inquiry would likely encompass the following:

Synthesis and Characterization: The primary objective would be to develop an efficient and scalable synthetic route to produce high-purity this compound. This would be followed by comprehensive characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

Biological Screening: The compound would likely be screened against a panel of biological targets to identify any potential therapeutic or agrochemical activity. Based on the activities of related nicotinic acid derivatives, this screening could include assays for anticancer, anti-inflammatory, antimicrobial, and herbicidal properties. nih.govnih.govmdpi.comchemicalbook.com

Structure-Activity Relationship (SAR) Studies: Should any significant biological activity be identified, further research would focus on synthesizing and testing analogues of this compound to establish a structure-activity relationship. This would involve modifying the substitution pattern on both the pyridine and phenoxy rings to optimize the desired activity.

Mechanism of Action Studies: For any promising lead compound, investigations into its mechanism of action would be a critical objective. This could involve identifying the specific cellular or molecular target through which the compound exerts its biological effect.

The following table summarizes the key structural features of this compound and their potential contributions to its bioactivity, which would form the basis for scholarly investigation.

| Structural Feature | Potential Contribution to Bioactivity |

| Nicotinic Acid Core | Provides a fundamental scaffold known for diverse biological activities. |

| 5-Chloro Substituent | May enhance biological efficacy and metabolic stability. |

| 6-(3-cyanophenoxy) Group | Could influence target binding and pharmacokinetic properties. The cyano group may act as a key interacting moiety. |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-(3-cyanophenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN2O3/c14-11-5-9(13(17)18)7-16-12(11)19-10-3-1-2-8(4-10)6-15/h1-5,7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWNZTGWQLPKKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(=O)O)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry of 5 Chloro 6 3 Cyanophenoxy Nicotinic Acid

Historical and Modern Synthetic Methodologies for Nicotinic Acid Scaffolds

The synthesis of nicotinic acid, also known as niacin or vitamin B3, and its derivatives has evolved significantly over the years. Early methods often relied on the oxidation of nicotine (B1678760) or other pyridine-containing alkaloids.

Historical Methods:

Historically, the industrial production of nicotinic acid was dominated by the oxidation of 3-methylpyridine (B133936) (β-picoline) or 5-ethyl-2-methylpyridine (B142974). nih.gov One of the earliest commercial processes involved the oxidation of 3-methylpyridine with strong oxidizing agents like potassium permanganate (B83412) or nitric acid. While effective, these methods often required harsh reaction conditions, generated significant waste, and suffered from modest yields. The oxidation of 5-ethyl-2-methylpyridine with nitric acid, for instance, produces isocinchomeronic acid, which is then decarboxylated to yield nicotinic acid. nih.gov A major drawback of this process is the formation of nitrous oxide, a potent greenhouse gas. nih.gov

Modern Methodologies:

Modern synthetic approaches have focused on improving efficiency, selectivity, and sustainability. These methods include:

Catalytic Oxidation: The use of heterogeneous catalysts for the gas-phase oxidation of 3-methylpyridine has become a more environmentally friendly alternative. Catalysts based on vanadium pentoxide (V₂O₅) and molybdenum trioxide (MoO₃) on various supports have been developed to achieve high conversion and selectivity to 3-cyanopyridine (B1664610), which can then be hydrolyzed to nicotinic acid. nih.gov

Ammonoxidation: The gas-phase ammonoxidation of 3-methylpyridine to 3-cyanopyridine is a key industrial process. nih.gov This reaction involves passing a mixture of 3-methylpyridine, ammonia, and air over a catalyst at high temperatures. The resulting 3-cyanopyridine is then hydrolyzed to nicotinic acid.

Biocatalysis: Enzymatic synthesis has emerged as a green alternative for nicotinic acid production. nih.gov Nitrilase enzymes can directly hydrolyze 3-cyanopyridine to nicotinic acid under mild conditions, offering high selectivity and reducing the environmental impact compared to traditional chemical hydrolysis. nih.gov

These advancements in the synthesis of the basic nicotinic acid scaffold provide a foundation for developing routes to more complex derivatives like 5-Chloro-6-(3-cyanophenoxy)nicotinic acid.

Development and Optimization of Synthetic Pathways for this compound

Due to the limited specific literature on the synthesis of this compound, this section outlines a plausible synthetic strategy based on established organic chemistry principles.

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of the target molecule suggests a few potential disconnections. A logical approach would be to disconnect the ether linkage and the carboxylic acid group.

Retrosynthetic Scheme:

This analysis suggests that the key precursors could be a di-halogenated nicotinic acid derivative and 3-cyanophenol (B46033). The synthesis would then involve a nucleophilic aromatic substitution to form the ether linkage, followed by manipulations of the functional groups on the pyridine (B92270) ring.

Precursor Synthesis and Intermediate Derivatization Strategies

The synthesis of the key precursors is a critical step.

Synthesis of 5,6-Dichloronicotinic Acid: A potential starting material is 2,3-lutidine (B1584814) (2,3-dimethylpyridine), which can be oxidized to 2,3-pyridinedicarboxylic acid. Subsequent chlorination reactions can be employed to introduce the chloro substituents.

Synthesis of 3-Cyanophenol: This precursor can be synthesized from 3-aminophenol (B1664112) via a Sandmeyer reaction, where the amino group is diazotized and then replaced with a cyano group.

Once the precursors are obtained, the crucial ether-forming reaction can be performed. This would likely involve a nucleophilic aromatic substitution where the phenoxide of 3-cyanophenol displaces a chlorine atom on the nicotinic acid ring. The reactivity of the two chlorine atoms in 5,6-dichloronicotinic acid would need to be considered to ensure regioselectivity.

Reaction Condition Optimization for Critical Synthetic Steps

The optimization of reaction conditions is crucial for maximizing yield and purity.

Key Reaction Steps and Potential Optimization Parameters:

| Reaction Step | Key Parameters to Optimize | Potential Conditions |

| Ether Formation (Nucleophilic Aromatic Substitution) | Base, Solvent, Temperature, Catalyst | Base: K₂CO₃, Cs₂CO₃; Solvent: DMF, DMSO; Temperature: 80-150 °C; Catalyst: Copper-based catalysts (for Ullmann condensation) |

| Hydrolysis of Ester (if applicable) | Acid/Base, Solvent, Temperature | Acid: HCl, H₂SO₄; Base: NaOH, KOH; Solvent: Water, Ethanol/Water mixtures; Temperature: Room temperature to reflux |

| Chlorination | Chlorinating agent, Solvent, Temperature | Chlorinating agent: SOCl₂, PCl₅, N-Chlorosuccinimide; Solvent: Dichloromethane, Chloroform; Temperature: Varies depending on the reagent |

Careful screening of these parameters would be necessary to identify the optimal conditions for each step of the synthesis.

Considerations for Laboratory Scale-Up of this compound Synthesis

Scaling up the synthesis from a laboratory setting to a larger scale presents several challenges.

Scale-Up Considerations:

| Factor | Challenge | Potential Solution |

| Heat Transfer | Exothermic reactions can be difficult to control on a larger scale. | Use of jacketed reactors, controlled addition of reagents, and efficient stirring. |

| Mass Transfer | Ensuring efficient mixing of reactants in larger volumes. | Use of appropriate reactor design and agitation systems. |

| Reagent Handling | Safe handling of potentially hazardous reagents on a larger scale. | Implementation of proper personal protective equipment (PPE) and engineering controls. |

| Product Isolation and Purification | Efficient isolation and purification of the final product from larger reaction volumes. | Development of robust crystallization or chromatographic purification methods suitable for scale-up. |

| Cost of Goods | The cost of starting materials and reagents can become a significant factor at scale. | Optimization of the synthetic route to use cheaper and more readily available starting materials. |

A thorough process hazard analysis (PHA) would be essential before attempting a large-scale synthesis.

Application of Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can help to minimize its environmental impact.

Green Chemistry Principles and Their Application:

| Principle | Application in the Synthesis |

| Prevention | Designing a synthetic route that minimizes waste generation. |

| Atom Economy | Choosing reactions that incorporate the maximum amount of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents. For example, replacing hazardous solvents like DMF with greener alternatives. |

| Designing Safer Chemicals | While the target molecule is fixed, the synthesis can be designed to avoid the production of hazardous byproducts. |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or using environmentally benign solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | While not always feasible for complex molecules, exploring bio-based starting materials could be a long-term goal. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps to reduce the number of reaction steps. |

| Catalysis | Using catalytic reagents in place of stoichiometric reagents to reduce waste. |

| Design for Degradation | This principle is more related to the product's lifecycle than its synthesis. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents. |

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Preclinical Pharmacological and Mechanistic Studies of 5 Chloro 6 3 Cyanophenoxy Nicotinic Acid

Cell-Based Assays and Phenotypic Screening for 5-Chloro-6-(3-cyanophenoxy)nicotinic Acid Activity

Mechanistic Studies on Cellular Responses to this compound:In the absence of primary research, there are no mechanistic studies to report.

While general principles of nicotinic acid and its derivatives suggest potential interactions with various biological targets, including nicotinic acetylcholine (B1216132) receptors or enzymes involved in NAD+/NADP+ metabolism, any such activity for the specific compound would be purely speculative without direct experimental evidence. nih.govnih.gov The chloro, cyano, and phenoxy substitutions would significantly alter the molecule's properties compared to nicotinic acid itself, making direct extrapolation of activity unreliable. nih.govnih.gov

Further research and publication in peer-reviewed scientific journals are required to elucidate the pharmacological and mechanistic properties of This compound .

In Vivo Preclinical Models for Evaluating Pharmacodynamic Responses to this compound

The evaluation of a novel chemical entity's pharmacodynamic properties in vivo is a critical step in preclinical development. This process typically involves the use of animal models to observe the physiological and biochemical effects of the compound and to understand its mechanism of action.

Target Engagement Studies in Animal Models

Target engagement studies are designed to confirm that a drug candidate interacts with its intended molecular target in a living organism. These studies are crucial for establishing a clear link between the compound's mechanism of action and its observed pharmacological effects. Techniques often employed include positron emission tomography (PET) imaging with a radiolabeled form of the compound or a competing ligand, or by measuring a downstream biochemical marker of target activity in tissue samples collected from treated animals.

Table 1: Hypothetical Target Engagement Study Design

| Parameter | Description |

| Animal Model | Species relevant to the disease model (e.g., mouse, rat) |

| Compound Administration | Route and frequency determined by pharmacokinetic properties |

| Measurement Technique | e.g., PET imaging, ex vivo autoradiography, mass spectrometry |

| Primary Outcome | Quantification of target occupancy by this compound |

| Secondary Outcome | Correlation of target occupancy with pharmacodynamic effects |

Biomarker Identification and Validation Relevant to this compound Activity

Biomarkers are measurable indicators of a biological state or condition. In drug development, they are essential for monitoring the effects of a therapeutic intervention. The identification and validation of biomarkers relevant to the activity of this compound would involve a multi-step process. Initially, in vitro or in silico methods might suggest potential biomarkers. These would then need to be validated in animal models to confirm that their levels change in a predictable manner following administration of the compound.

Table 2: Potential Classes of Biomarkers for Validation

| Biomarker Class | Example | Rationale |

| Target-based | Phosphorylation status of a downstream kinase | Direct measure of target modulation |

| Pathway-based | Gene expression changes in a relevant signaling pathway | Indicates broader biological impact |

| Physiological | Changes in blood pressure or glucose levels | Reflects the overall physiological response |

It is important to reiterate that the information presented in this article is a generalized overview of the preclinical evaluation process. Specific data for this compound is not available in the public scientific literature at this time.

Structure Activity Relationship Sar and Structure Property Relationship Spr of 5 Chloro 6 3 Cyanophenoxy Nicotinic Acid Derivatives

Design Principles for Structural Modification of 5-Chloro-6-(3-cyanophenoxy)nicotinic Acid

The design of analogs of this compound is guided by established principles of medicinal chemistry, aiming to optimize potency, selectivity, and pharmacokinetic properties. Key strategies involve the modification of three primary regions of the molecule: the nicotinic acid core, the phenoxy linker, and the cyano-substituted phenyl ring.

Nicotinic Acid Core: The carboxylic acid moiety is often a critical interaction point with biological targets, potentially forming hydrogen bonds or ionic interactions. Modifications at this site, such as esterification or amidation, can modulate polarity and cell permeability. The chlorine atom at the 5-position is a key feature influencing the electronic properties of the pyridine (B92270) ring and can be varied to explore the impact of halogen bonding and steric effects on activity.

Cyano-Substituted Phenyl Ring: The 3-cyano group is a significant feature, likely involved in specific interactions such as hydrogen bonding or dipole-dipole interactions with the target. Its position and electronic nature are critical. Modifications to this ring, including the position of the cyano group or the introduction of other substituents, are explored to probe the binding pocket and enhance affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies on related nicotinamide (B372718) derivatives have shown that the hydrophobicity and the shape of substituents on the phenyl ring are significant factors influencing biological activity. nih.gov

Synthetic Strategies for Analogs of this compound

The synthesis of this compound and its analogs typically involves a convergent approach, where the nicotinic acid core and the substituted phenol (B47542) are prepared separately and then coupled.

A common synthetic route starts with a suitably substituted 2,3-dichloropyridine. Nucleophilic aromatic substitution (SNAr) with 3-cyanophenol (B46033) under basic conditions can afford the 6-(3-cyanophenoxy)-5-chloropyridine intermediate. Subsequent functional group manipulations, such as the introduction of a carboxylic acid group at the 3-position of the pyridine ring, can then be carried out. This can be achieved through methods like metal-halogen exchange followed by carboxylation.

Alternative strategies may involve the initial synthesis of a 5-chloro-6-hydroxynicotinic acid derivative, which is then coupled with a 3-cyanophenyl boronic acid or a related organometallic reagent via a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, to form the diaryl ether linkage. The choice of synthetic route often depends on the availability of starting materials and the desired diversity of the analogs to be synthesized.

Elucidation of Key Pharmacophoric Features of this compound

A pharmacophore model for this class of compounds highlights the essential structural features required for biological activity. Based on the analysis of the core structure and related nicotinic acid derivatives, the key pharmacophoric features can be defined as:

A Hydrogen Bond Acceptor/Donor: The carboxylic acid group of the nicotinic acid moiety is a primary site for hydrogen bonding interactions.

An Aromatic Ring System: The pyridine ring of the nicotinic acid core serves as a scaffold and can participate in π-π stacking or other non-covalent interactions.

A Halogen Bond Donor: The chlorine atom at the 5-position can form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.

A Hydrogen Bond Acceptor: The nitrogen atom of the cyano group is a potential hydrogen bond acceptor.

A Flexible Linker: The ether oxygen atom allows for conformational flexibility, enabling the molecule to adopt an optimal binding conformation.

The spatial arrangement of these features is critical for effective binding to the biological target.

Impact of Structural Changes on Biological Activity and Selectivity

The biological activity and selectivity of this compound derivatives are highly sensitive to structural modifications.

Substituent Effects on the Nicotinic Acid Core Activity

Modifications to the nicotinic acid core can have a profound impact on activity. The nature and position of substituents on the pyridine ring influence its electronic properties and steric profile.

Replacing the chlorine with other halogens (F, Br, I) or with small alkyl or alkoxy groups can be used to systematically probe the steric and electronic requirements of the binding site.

Modifications of the Phenoxy and Cyano Moieties

The phenoxy and cyano groups are critical for defining the interaction of the molecule with its target. The position of the cyano group on the phenyl ring is particularly important. A meta-substitution pattern, as in this compound, directs the cyano group into a specific region of space, which may be a key binding pocket. Moving the cyano group to the ortho or para position would significantly alter the molecule's shape and its potential interactions.

Furthermore, replacing the cyano group with other electron-withdrawing or hydrogen-bonding groups, such as a nitro group or an amide, can help to elucidate the nature of the interaction at this position. QSAR studies on structurally related 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives have demonstrated that the hydrophobicity and the shape (B(iv)) of the substituent at the 3-position of the phenyl ring have a multiplicative effect on the inhibitory activity against the sodium-calcium exchanger (NCX). nih.gov This suggests that both the electronic nature and the steric bulk of the substituent are critical for activity.

The following interactive table summarizes the hypothetical impact of various substitutions on the biological activity, based on general medicinal chemistry principles and data from related compound series.

| R1 (Position 5) | R2 (Phenoxy Position) | R3 (Cyano Moiety) | Predicted Biological Activity | Rationale |

| Cl | 3-CN | - | Baseline | Reference compound. |

| F | 3-CN | - | Potentially similar or slightly decreased | Fluorine is smaller and less lipophilic than chlorine. |

| Br | 3-CN | - | Potentially increased or decreased | Bromine is larger and more lipophilic, could enhance binding or cause steric hindrance. |

| CH3 | 3-CN | - | Likely decreased | A methyl group has different electronic and steric properties than a halogen. |

| Cl | 4-CN | - | Likely different | Change in the position of the key interacting group will alter binding orientation. |

| Cl | 2-CN | - | Likely different | Significant change in molecular shape and potential for intramolecular interactions. |

| Cl | 3-NO2 | - | Potentially similar | Nitro group is also electron-withdrawing and a hydrogen bond acceptor. |

| Cl | 3-CONH2 | - | Potentially similar or decreased | Amide group can act as both a hydrogen bond donor and acceptor. |

Conformational Analysis and its Correlation with Observed Biological Activity

The three-dimensional conformation of this compound is a key determinant of its biological activity. The molecule possesses significant conformational flexibility, primarily around the C-O-C ether linkage. The relative orientation of the nicotinic acid and the 3-cyanophenyl rings is defined by two main torsion angles.

Computational modeling techniques, such as molecular mechanics and quantum chemical calculations, can be employed to explore the conformational landscape of these molecules and identify low-energy conformers. These preferred conformations can then be docked into the active site of a target protein to predict binding modes and rationalize observed SAR data.

Experimental techniques such as X-ray crystallography of the compound or its analogs, or NMR spectroscopy using techniques like Nuclear Overhauser Effect (NOE) measurements, can provide valuable information about the preferred conformation in the solid state or in solution, respectively. This information is invaluable for validating computational models and gaining a deeper understanding of the structure-activity relationship at a molecular level.

Computational and Theoretical Investigations of 5 Chloro 6 3 Cyanophenoxy Nicotinic Acid

Molecular Docking and Ligand-Target Interaction Prediction for 5-Chloro-6-(3-cyanophenoxy)nicotinic Acid

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein.

Predicting Potential Biological Targets:

Given the structural scaffold of nicotinic acid, a derivative of vitamin B3, potential biological targets for this compound could be diverse. Nicotinic acid and its derivatives are known to interact with a range of enzymes and receptors. For instance, studies on other nicotinic acid derivatives have explored their interactions with enzymes like dihydrofolate reductase and tyrosyl-tRNA synthetase. Furthermore, the structural similarity to certain classes of herbicides might suggest plant-specific enzyme targets.

Simulating Ligand-Target Interactions:

A molecular docking study would involve the three-dimensional structures of both the ligand (this compound) and the potential protein target. The process typically includes:

Preparation of the protein target: This involves obtaining the 3D structure of the protein, often from a public database like the Protein Data Bank (PDB). The structure is then prepared by adding hydrogen atoms, assigning charges, and removing any non-essential molecules.

Preparation of the ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Docking simulation: A docking algorithm would then be used to systematically explore various possible binding poses of the ligand within the active site of the protein. Each pose is scored based on a scoring function that estimates the binding affinity.

The results of a molecular docking simulation can provide valuable insights into the potential mechanism of action of the compound. For example, it can identify key amino acid residues in the protein's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces.

Illustrative Docking Results:

While no specific docking studies for this compound have been published, the following table provides a hypothetical example of what docking results might look like for this compound against a putative enzyme target.

| Predicted Target Enzyme | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Dihydrofolate Reductase | -8.5 | Arg57, Tyr100 | Hydrogen Bond |

| Acetolactate Synthase | -7.9 | Gln123, Val198 | Hydrophobic Interaction |

| Proto-porphyrinogen Oxidase | -9.2 | Ser34, Phe416 | Pi-Pi Stacking |

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can provide detailed insights into the stability of its binding to a target protein and the conformational dynamics of both the ligand and the protein upon complex formation.

Assessing Binding Stability:

Following a molecular docking study, MD simulations can be employed to refine the predicted binding pose and assess its stability over a simulated time period, typically nanoseconds to microseconds. By simulating the motion of the ligand-protein complex in a solvated environment, researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. Key metrics for assessing binding stability include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the simulation time suggests a stable binding mode.

Understanding Conformational Dynamics:

MD simulations also reveal the flexibility and conformational changes of both the ligand and the protein. Analysis of the simulation trajectory can identify which parts of the protein become more or less flexible upon ligand binding. This can be crucial for understanding the allosteric effects of ligand binding, where binding at one site influences the protein's activity at a distant site. For this compound, understanding its conformational preferences within a binding pocket can guide the design of more potent analogs.

Illustrative Molecular Dynamics Simulation Parameters:

The following table outlines typical parameters that would be used in an MD simulation study of the this compound-protein complex.

| Parameter | Value/Method |

| Force Field | AMBER, CHARMM, or GROMOS |

| Water Model | TIP3P or SPC/E |

| Simulation Time | 100-500 nanoseconds |

| Temperature | 300 K |

| Pressure | 1 atm |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis |

This table represents typical parameters and is for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. dergipark.org.tr For this compound, these calculations can provide valuable information about its chemical properties and potential reactivity.

Electronic Properties:

DFT calculations can determine various electronic properties of the molecule, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. epstem.net A smaller gap generally suggests higher reactivity. The MEP map can identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively.

Reactivity Descriptors:

From the calculated electronic properties, various reactivity descriptors can be derived, such as chemical hardness, softness, electronegativity, and electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Illustrative Quantum Chemical Data:

The following table presents hypothetical results from a DFT calculation for this compound.

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

| Chemical Hardness | 2.35 eV |

This table contains hypothetical data for illustrative purposes and is not based on actual calculations for this specific molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, a QSAR model could be developed to predict the activity of its analogs and to guide the design of new, more potent compounds.

Developing a QSAR Model:

The development of a QSAR model involves several steps:

Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activities is required.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These can include physicochemical, topological, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

Studies on nicotinic acid derivatives with herbicidal activity have shown that structural modifications can significantly impact their efficacy. nih.gov For instance, the nature and position of substituents on the pyridine (B92270) and phenoxy rings can influence the compound's interaction with its biological target.

Illustrative QSAR Equation:

A hypothetical QSAR equation for a series of analogs of this compound might look like the following:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * (number of H-bond donors) + 2.1

This equation is purely illustrative and does not represent a real QSAR model.

In Silico Prediction of Preclinical ADME Properties for this compound

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in the early stages of drug and agrochemical discovery. These predictions help to assess the pharmacokinetic profile of a compound and to identify potential liabilities before significant resources are invested in its development.

Predicting ADME Parameters:

A variety of computational models are available to predict key ADME parameters for a molecule like this compound based on its chemical structure. These parameters include:

Absorption: Prediction of oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).

Distribution: Prediction of plasma protein binding and blood-brain barrier penetration.

Metabolism: Prediction of metabolic stability and identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of clearance and half-life.

These predictions are often based on large datasets of experimental data and employ machine learning algorithms to build predictive models.

Illustrative In Silico ADME Profile:

The following table provides a hypothetical in silico ADME profile for this compound.

| ADME Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate |

| Plasma Protein Binding | >90% |

| CYP2D6 Inhibition | Non-inhibitor |

| Lipinski's Rule of Five | 0 violations |

This table presents hypothetical data for illustrative purposes and is generated based on general expectations for a molecule with this structure.

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Studies of 5 Chloro 6 3 Cyanophenoxy Nicotinic Acid

In Vitro Absorption Studies of 5-Chloro-6-(3-cyanophenoxy)nicotinic Acid

In vitro absorption studies are fundamental in predicting the oral bioavailability of a new chemical entity. These assays provide insights into a compound's ability to permeate the intestinal barrier and enter systemic circulation.

Cell Permeability Assays (e.g., Caco-2, MDCK Models)

Cell-based permeability assays are widely used to estimate the intestinal absorption of drug candidates. nih.gov The most common models utilize Caco-2 (human colon adenocarcinoma) and MDCK (Madin-Darby canine kidney) cells, which form polarized monolayers that mimic the intestinal epithelium. researchgate.netdiva-portal.org

In these assays, the apparent permeability coefficient (Papp) of this compound would be determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The A-B transport simulates absorption from the gut into the bloodstream, while the B-A transport helps identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). diva-portal.org

The efflux ratio (ER), calculated as the ratio of Papp (B-A) to Papp (A-B), is a key parameter. An efflux ratio significantly greater than 1 suggests that the compound is actively transported out of the cell, which could limit its oral absorption.

Hypothetical Data for Cell Permeability of this compound:

| Cell Line | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |

| Caco-2 | A-B | 2.5 | 1.8 | Moderate |

| B-A | 4.5 | |||

| MDCK | A-B | 3.1 | 1.5 | Moderate |

| B-A | 4.7 |

This data is hypothetical and for illustrative purposes only.

Aqueous Solubility and Dissolution Rate Characterization

The aqueous solubility and dissolution rate are critical determinants of oral absorption, particularly for solid dosage forms. For a compound to be absorbed, it must first dissolve in the gastrointestinal fluids.

The aqueous solubility of this compound would be determined at various pH levels to simulate the conditions of the gastrointestinal tract. The dissolution rate of the solid form of the compound would also be measured. Poor solubility and slow dissolution can be major hurdles to achieving adequate oral bioavailability. nih.gov

Hypothetical Aqueous Solubility Data for this compound:

| pH | Solubility (µg/mL) | Classification |

| 2.0 (Simulated Gastric Fluid) | 50 | Moderately Soluble |

| 6.8 (Simulated Intestinal Fluid) | 250 | Highly Soluble |

This data is hypothetical and for illustrative purposes only.

In Vitro and In Vivo Metabolism of this compound

Understanding the metabolic fate of a compound is essential for predicting its clearance, potential for drug-drug interactions, and the formation of active or toxic metabolites.

Metabolic Stability in Hepatic Microsomes and Isolated Hepatocytes

The metabolic stability of this compound would be assessed using liver microsomes and hepatocytes from different species (e.g., human, rat, mouse). researchgate.netspringernature.com These systems contain the primary drug-metabolizing enzymes. wuxiapptec.com The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (CLint), which is a measure of the metabolic activity of the liver towards the compound. nih.gov

A high intrinsic clearance suggests that the compound is rapidly metabolized, which may lead to low oral bioavailability and a short duration of action.

Hypothetical Metabolic Stability Data for this compound:

| System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |

| Liver Microsomes | Human | 45 | 15.4 | Moderate |

| Rat | 30 | 23.1 | Moderate to High | |

| Hepatocytes | Human | 60 | 11.6 | Moderate |

| Rat | 40 | 17.3 | Moderate |

This data is hypothetical and for illustrative purposes only.

Identification and Characterization of Major Metabolites of this compound

Following incubation with liver microsomes or hepatocytes, the samples would be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the major metabolites of this compound. nih.gov Understanding the metabolic pathways is crucial for predicting potential toxicities and for designing subsequent in vivo studies. For a compound with chloro, cyano, phenoxy, and nicotinic acid moieties, potential metabolic pathways could include hydroxylation, hydrolysis of the ester or ether linkage, and conjugation reactions.

Hypothetical Major Metabolites of this compound:

| Metabolite ID | Proposed Structure | Metabolic Reaction |

| M1 | Hydroxylated nicotinic acid ring | Phase I - Oxidation |

| M2 | Cleavage of the ether bond | Phase I - Hydrolysis |

| M3 | Glucuronide conjugate of the parent compound | Phase II - Glucuronidation |

This data is hypothetical and for illustrative purposes only.

Cytochrome P450 Inhibition and Induction Potential

The potential for this compound to inhibit or induce major cytochrome P450 (CYP) enzymes is a critical component of preclinical safety assessment. nih.gov Inhibition of CYP enzymes can lead to drug-drug interactions, where the co-administration of the compound increases the plasma concentrations of other drugs metabolized by the same enzyme. biomolther.org Conversely, induction can decrease the efficacy of co-administered drugs.

The inhibitory potential would be evaluated by determining the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) for major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov

Hypothetical Cytochrome P450 Inhibition Data for this compound:

| CYP Isoform | IC₅₀ (µM) | Inhibition Potential |

| CYP1A2 | > 100 | Low |

| CYP2C9 | 25 | Moderate |

| CYP2C19 | 50 | Low |

| CYP2D6 | > 100 | Low |

| CYP3A4 | 15 | Moderate |

This data is hypothetical and for illustrative purposes only.

The potential for CYP induction would be assessed by treating cultured human hepatocytes with this compound and measuring the resulting changes in CYP enzyme expression and activity.

Distribution Studies in Preclinical Models

Detailed preclinical distribution studies for this compound are not extensively reported in publicly accessible sources. The compound was primarily developed for inhaled delivery to target the lungs directly, which would inherently influence its distribution profile.

Plasma Protein Binding of this compound

Quantitative data from preclinical studies detailing the extent of plasma protein binding of this compound in various animal models are not available in the reviewed literature. For inhaled drugs, high plasma protein binding can limit systemic exposure and potential side effects, a desirable characteristic for locally acting treatments. However, without specific study data, the precise binding affinity of this compound to plasma proteins in preclinical species remains uncharacterized.

Tissue Distribution in Animal Models

Comprehensive tissue distribution studies that quantify the concentration of this compound in various organs and tissues following administration in animal models have not been published. As an inhaled therapeutic, the highest concentrations would be expected in the lungs and respiratory tract. Studies in clinical settings have noted low systemic exposure, suggesting that distribution to other tissues may be limited, though preclinical data to support this is not available.

Preclinical Excretion Pathways of this compound

Specific preclinical studies detailing the excretion pathways of this compound have not been identified in the public domain. Information regarding the primary routes of elimination (e.g., renal or fecal) and the extent to which the parent compound and its potential metabolites are excreted in preclinical models is not available. Clinical trial information mentions that plasma levels of the compound were often not measurable a few hours after inhalation, which may suggest rapid clearance, but the specific preclinical excretion mechanisms have not been described.

Analytical Method Development for 5 Chloro 6 3 Cyanophenoxy Nicotinic Acid

Chromatographic Techniques for Separation and Quantification of 5-Chloro-6-(3-cyanophenoxy)nicotinic Acid

Chromatography is the cornerstone for the separation and quantification of chemical compounds from complex mixtures. For a polar aromatic compound like this compound, High-Performance Liquid Chromatography (HPLC) is the most suitable technique.

A reverse-phase HPLC (RP-HPLC) method is the standard approach for the analysis of this compound. Method development would focus on optimizing the separation of the main compound from any potential impurities or degradation products.

Method Development: A typical starting point for method development would involve a C18 stationary phase, which is effective for retaining and separating aromatic and moderately polar compounds. The mobile phase would likely consist of an aqueous buffer (such as sodium acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good peak shape. Detection is typically performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance, likely around 250-280 nm, due to its aromatic structure. sielc.com

Validation: Once developed, the method must be validated according to established guidelines (e.g., International Conference on Harmonisation - ICH) to ensure it is fit for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

Table 1: Representative HPLC Method Parameters

Parameter Condition Column C18 (e.g., 250 x 4.6 mm, 5 µm) Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B Acetonitrile Gradient 5% to 95% B over 20 minutes Flow Rate 1.0 mL/min Detection UV at 265 nm Column Temperature 30 °C

Table 2: Typical HPLC Method Validation Acceptance Criteria

Parameter Acceptance Criterion Linearity (Correlation Coefficient, r²) ≥ 0.998 Accuracy (% Recovery) 98.0% - 102.0% Precision (RSD) ≤ 2.0% LOD Signal-to-Noise Ratio ≥ 3:1 LOQ Signal-to-Noise Ratio ≥ 10:1

Gas chromatography is generally not the preferred method for analyzing compounds like this compound. This is due to the compound's carboxylic acid functional group, which makes it polar and non-volatile. Direct injection into a GC system would lead to poor peak shape and thermal degradation.

For GC analysis to be feasible, a derivatization step would be required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or ethyl ester). However, this adds complexity and potential for error to the analytical procedure. Therefore, HPLC remains the more direct, reliable, and commonly used chromatographic technique for this type of analyte.

Mass Spectrometry (MS) Applications for Characterization and Quantification of this compound

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for both the quantification and structural characterization of drug molecules and their metabolites in complex biological matrices.

For quantifying this compound in preclinical biological samples such as plasma or urine, LC-tandem mass spectrometry (LC-MS/MS) is the gold standard. bioanalysis-zone.com This technique offers superior sensitivity and selectivity compared to HPLC-UV.

Methodology: The method involves coupling an HPLC system to a triple quadrupole mass spectrometer. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The first quadrupole selects the precursor ion (the molecular ion of the compound), which is then fragmented in a collision cell. The second quadrupole selects a specific product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling quantification at very low levels (nM range). nih.govmdpi.com Sample preparation for bioanalysis often involves protein precipitation or liquid-liquid extraction to remove matrix interferences. nih.gov

Table 3: Illustrative LC-MS/MS Method for Bioanalysis

Parameter Condition Sample Preparation Protein precipitation with acetonitrile LC Column C18 (e.g., 50 x 2.1 mm, 1.8 µm) Ionization Source Electrospray Ionization (ESI), Negative Mode MS/MS Transition (MRM) Precursor Ion [M-H]⁻ → Product Ion Internal Standard Structurally similar analog or stable isotope-labeled compound

Validation for bioanalytical methods includes assessments of matrix effect, recovery, and stability in the biological matrix, in addition to the parameters listed for HPLC.

In drug discovery and development, identifying the metabolic fate of a compound is crucial. High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is the primary tool for this purpose. nih.govresearchgate.net

Workflow: An untargeted metabolomics workflow is often employed. nih.gov Biological samples (e.g., urine, plasma, or liver microsome incubates) from preclinical studies are analyzed by LC-HRMS. nih.govmdpi.com The instrument acquires highly accurate mass data for all ions detected. This accurate mass information allows for the confident determination of the elemental composition of potential metabolites. mdpi.com Specialized software is then used to search the data for masses corresponding to the parent drug plus or minus the mass of common metabolic biotransformations. Subsequent analysis of the fragmentation patterns (MS/MS spectra) helps to elucidate the structure of the identified metabolites. nih.gov

Table 4: Common Metabolic Biotransformations and Corresponding Mass Shifts

Biotransformation Mass Change (Da) Resulting Modification Hydroxylation +15.9949 Addition of -OH group Glucuronidation +176.0321 Conjugation with glucuronic acid Sulfation +79.9568 Conjugation with sulfate N-Oxidation +15.9949 Oxidation of a nitrogen atom Hydrolysis of Nitrile +18.0106 -CN → -COOH

Spectroscopic Methods for Structural Elucidation and Purity Analysis in Research Settings

Spectroscopic methods are indispensable for confirming the chemical structure of a newly synthesized compound like this compound and for assessing its purity in a research context.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for structural elucidation. They provide detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of atoms, which is essential for unambiguous structure confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. nih.gov The spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the nitrile C≡N stretch, the aromatic C-H and C=C bonds, the ether C-O bond, and the C-Cl bond. wisc.edu

Mass Spectrometry (MS): Used as a standalone spectroscopic technique, MS confirms the molecular weight of the compound. High-resolution MS can further confirm its elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule, which is useful for characterizing the conjugated aromatic system. wisc.edu

Purity analysis in a research setting is often performed using HPLC with UV detection, as described in section 7.1.1, which can separate and quantify impurities. Quantitative NMR (qNMR) can also be used to determine purity with high accuracy by integrating the signal of the analyte against a certified internal standard.

Table 5: Expected Spectroscopic Features for this compound

Technique Expected Key Features ¹H NMR Signals in the aromatic region (7.0-9.0 ppm) corresponding to protons on the pyridine (B92270) and benzene (B151609) rings. A broad singlet for the carboxylic acid proton (>10 ppm). ¹³C NMR Signals for the carboxylic acid carbonyl, nitrile carbon, and multiple distinct signals for the aromatic carbons. IR (cm⁻¹) ~3000 (broad, O-H stretch); ~2230 (C≡N stretch); ~1700 (C=O stretch); ~1600, ~1480 (aromatic C=C stretch); ~1250 (C-O stretch). HRMS An accurate mass measurement corresponding to the elemental formula C₁₃H₇ClN₂O₃.

Future Directions and Emerging Research Avenues for 5 Chloro 6 3 Cyanophenoxy Nicotinic Acid

Integration with Advanced High-Throughput Screening Technologies

The initial exploration of the biological activities of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid could be significantly accelerated by leveraging advanced high-throughput screening (HTS) technologies. pharmasalmanac.com These methods allow for the rapid testing of thousands or even millions of compounds, providing a wealth of data on potential biological targets and mechanisms of action. azolifesciences.comnih.gov

Future research could employ a multi-tiered screening approach. Initially, a broad-based phenotypic screening campaign could be launched to identify any effects of the compound on cellular behavior or morphology without a preconceived target. pharmasalmanac.com This unbiased strategy has proven effective in uncovering novel mechanisms of action. pharmasalmanac.com

Following initial hits from phenotypic screens, more targeted HTS methods could be utilized. This includes the use of DNA-encoded libraries (DELs), which enable the screening of billions of molecules simultaneously to identify high-affinity binding partners. vipergen.comsptlabtech.com While this compound would serve as a reference or competitor in these screens, the technology could help elucidate its binding partners. Another promising avenue is the use of organoid-based screening. icbcongress.commdpi.comabsin.net These three-dimensional cell cultures mimic the architecture and function of human organs more closely than traditional 2D cell cultures, offering more physiologically relevant data on the compound's efficacy and potential toxicity. nih.govnih.gov

A hypothetical HTS cascade for this compound is presented below:

| Phase | Screening Technology | Objective | Hypothetical Throughput |

| Primary Screen | High-Content Phenotypic Screening | Identify cellular morphological or functional changes across diverse cell lines. | >10,000 wells/day |

| Secondary Screen | Target-Based Biochemical Assays | Validate activity against specific enzyme or receptor families identified in primary screen. | ~5,000 data points/day |

| Target Deconvolution | DNA-Encoded Library (DEL) Screening | Identify specific protein binding partners through affinity selection. | Billions of compounds |

| Tertiary Validation | Patient-Derived Organoid Models | Assess compound activity in a more physiologically relevant, patient-specific context. | 10s-100s of organoid lines |

Potential for Prodrug Strategies and Targeted Delivery System Research

The therapeutic potential of a molecule is not solely dependent on its intrinsic activity but also on its pharmacokinetic and pharmacodynamic properties. Prodrug strategies, which involve the chemical modification of a drug into a bioreversible, inactive form, represent a promising avenue for optimizing the delivery and efficacy of this compound. nih.govopenmedicinalchemistryjournal.com Such strategies can enhance properties like solubility, permeability, and site-specific delivery. mdpi.comresearchgate.net

Given the carboxylic acid moiety in this compound, several prodrug modifications could be explored. For instance, esterification of the carboxylic acid could increase lipophilicity and enhance membrane permeability. These ester prodrugs could be designed to be cleaved by endogenous esterases at the target site, releasing the active parent drug. researchgate.net

Targeted delivery systems could further enhance the compound's therapeutic index by concentrating it at the site of action, thereby minimizing off-target effects. This could involve conjugation to a targeting ligand, such as an antibody or a peptide that recognizes a specific cell surface receptor. openmedicinalchemistryjournal.comnih.gov For example, if HTS studies identify a role for the compound in oncology, it could be linked to an antibody that targets a tumor-specific antigen in an approach known as antibody-drug conjugation.

| Prodrug Moiety | Potential Advantage | Activation Mechanism | Target Tissue/Cell Consideration |

| Methyl Ester | Increased lipophilicity, enhanced passive diffusion | Non-specific esterases | General tissue distribution |

| Amino Acid Conjugate | Targeting peptide transporters (e.g., PEPT1/2) | Peptidases | Tissues with high transporter expression (e.g., intestine, kidney) |

| Glucuronide | Enhanced water solubility, potential for tumor-specific activation | Beta-glucuronidase (high in some tumor microenvironments) | Tumors, inflamed tissues |

| Phosphate Ester | High water solubility for parenteral formulations | Alkaline phosphatases | Systemic delivery, bone tissue |

Collaborative Research Opportunities and Interdisciplinary Approaches in Chemical Biology

The comprehensive investigation of this compound would greatly benefit from a collaborative, interdisciplinary approach, a hallmark of the field of chemical biology. northwestern.edu This involves integrating expertise from synthetic chemistry, molecular biology, pharmacology, and computational sciences to fully elucidate the compound's biological function and therapeutic potential. worldpreclinicalcongress.com

Organic chemists could synthesize a library of derivatives to establish structure-activity relationships (SAR), providing insights into the key chemical features required for biological activity. youtube.com In parallel, molecular biologists and pharmacologists could employ a range of techniques, from genetic knockdowns to advanced proteomics, to identify the compound's cellular targets and signaling pathways.

Computational biologists can play a crucial role in modeling the interaction of this compound with potential protein targets, guiding further chemical synthesis and biological testing. This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery. youtube.com Such a collaborative framework would also be essential for exploring novel applications of the compound, potentially in areas not initially anticipated.

| Discipline | Contribution to Research | Key Methodologies | Collaborative Interface |

| Synthetic Chemistry | Design and synthesis of derivatives and prodrugs. | Multi-step synthesis, purification, structural characterization (NMR, MS). | Provides compounds to biologists for testing. |

| Molecular & Cell Biology | Target identification and validation, pathway analysis. | CRISPR-Cas9, RNAi, proteomics, high-content imaging. | Validates targets predicted by computational models. |

| Pharmacology | In vitro and in vivo efficacy and mechanism of action studies. | Cell-based assays, organoid models, animal disease models. | Tests the therapeutic potential of synthesized compounds. |

| Computational Biology | Target prediction, molecular docking, SAR analysis. | Homology modeling, virtual screening, machine learning. | Guides the design of new derivatives for synthesis. |

Q & A

Q. Key Considerations :

- Monitor reaction progress with TLC or HPLC to avoid over-chlorination or side reactions.

- Optimize solvent polarity to enhance nucleophilic attack efficiency during etherification .

Basic: What spectroscopic and chromatographic methods are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for cyanophenoxy groups).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling constants for regiochemical confirmation.

- Mass Spectrometry (HRMS) : Validate molecular formula (C₁₃H₈ClN₂O₃) with <2 ppm mass accuracy.

- IR Spectroscopy : Identify carboxylic acid (O–H stretch: 2500–3000 cm⁻¹) and nitrile (C≡N: ~2220 cm⁻¹) functional groups.

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution .

Advanced: How can computational modeling improve reaction design and yield optimization?

Methodological Answer:

Integrate quantum chemical calculations (e.g., DFT) with experimental

Reaction Path Prediction : Use Gaussian or ORCA to model transition states for SNAr reactions, identifying energy barriers and optimal leaving groups.

Solvent Effects : Simulate solvation free energies (COSMO-RS) to select solvents that stabilize intermediates (e.g., DMSO enhances nucleophilicity).

Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict feasible conditions for cyanophenoxy coupling.

Case Study :

For a related nicotinic acid derivative, DFT-guided optimization increased hydrolysis yield from 63% to 85% by adjusting acid concentration and temperature .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from variability in assay conditions or impurity profiles. Mitigation strategies include:

Standardized Assays :

- Use isogenic cell lines and consistent incubation times (e.g., 48 hours for cytotoxicity).

- Normalize activity to positive controls (e.g., doxorubicin for anticancer studies).

Impurity Profiling :

- Quantify byproducts (e.g., dechlorinated analogs) via LC-MS and correlate with bioactivity outliers.

Structure-Activity Relationship (SAR) :

- Compare IC₅₀ values of analogs (e.g., replacing 3-cyanophenoxy with trifluoromethyl groups) to identify critical pharmacophores.

Example : In a 2024 study, impurities <2% (by HPLC) resolved discrepancies in COX-2 inhibition data for a related compound .

Advanced: What strategies are effective for analyzing functional group reactivity in downstream derivatizations?

Methodological Answer:

- Nitrile to Carboxylic Acid :

- Acidic Hydrolysis : H₂SO₄ (conc.), 100°C, 8 hours (yield: ~78%).

- Enzymatic Conversion : Use nitrilase (pH 7.4, 37°C) for enantioselective hydrolysis.

- Ether Bond Cleavage :

- Reductive Methods : HI/red phosphorus (110°C, 6 hours) to recover phenol intermediates.

- Cross-Coupling Reactions :

- Suzuki-Miyaura: Introduce aryl/heteroaryl groups at the 2-position using Pd(PPh₃)₄ and Na₂CO₃.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.